molecular formula C25H51NO2S B12539731 16-Sulfanylhexadecyl octylcarbamate CAS No. 685568-13-2

16-Sulfanylhexadecyl octylcarbamate

Cat. No.: B12539731
CAS No.: 685568-13-2
M. Wt: 429.7 g/mol
InChI Key: SFDYVVMTOZDREM-UHFFFAOYSA-N
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Description

16-Sulfanylhexadecyl octylcarbamate is a chemical compound with the molecular formula C24H49NO2S It is characterized by the presence of a sulfanyl group attached to a hexadecyl chain and an octylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Sulfanylhexadecyl octylcarbamate typically involves the reaction of 16-mercaptohexadecanol with octyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

16-Sulfanylhexadecyl octylcarbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Substitution: Substituted carbamates or thiols.

    Hydrolysis: Corresponding amine and alcohol.

Scientific Research Applications

16-Sulfanylhexadecyl octylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 16-Sulfanylhexadecyl octylcarbamate involves its interaction with biological membranes due to its amphiphilic nature. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, potentially altering their function. The carbamate moiety can interact with enzymes and proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 16-Sulfanylhexadecyl methylcarbamate
  • 16-Sulfanylhexadecyl ethylcarbamate
  • 16-Sulfanylhexadecyl propylcarbamate

Uniqueness

16-Sulfanylhexadecyl octylcarbamate is unique due to its specific combination of a long hexadecyl chain with a sulfanyl group and an octylcarbamate moiety. This structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and potential for forming stable micelles, making it suitable for various applications in chemistry, biology, and industry.

Properties

CAS No.

685568-13-2

Molecular Formula

C25H51NO2S

Molecular Weight

429.7 g/mol

IUPAC Name

16-sulfanylhexadecyl N-octylcarbamate

InChI

InChI=1S/C25H51NO2S/c1-2-3-4-5-16-19-22-26-25(27)28-23-20-17-14-12-10-8-6-7-9-11-13-15-18-21-24-29/h29H,2-24H2,1H3,(H,26,27)

InChI Key

SFDYVVMTOZDREM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)OCCCCCCCCCCCCCCCCS

Origin of Product

United States

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